

Crystal Structure Analysis of Substituted Aniline Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: **2,4-Difluoro-5-methoxyaniline**

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For researchers, scientists, and drug development professionals, understanding the three-dimensional arrangement of atoms in a molecule is paramount for predicting its physicochemical properties and biological activity. This guide provides a comparative analysis of the crystal structures of aniline derivatives, with a focus on compounds structurally related to **2,4-Difluoro-5-methoxyaniline**. While a complete, publicly available crystal structure for **2,4-Difluoro-5-methoxyaniline** remains elusive, this guide leverages data from closely related fluorinated and methoxylated aniline derivatives to offer insights into their solid-state architecture.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for several aniline derivatives, providing a basis for comparing their solid-state structures. These alternatives shed light on the influence of different substituents on the crystal packing and molecular conformation of the aniline scaffold.

Compound Name	Chemical Formula	Crystal System	Space Group	Unit Cell Parameters	Reference
4-Methoxy-3-(trifluoromethyl)aniline	C ₈ H ₈ F ₃ NO	Orthorhombic	Pbca	a = 5.4140(11) Å, b = 14.880(3) Å, c = 21.304(4) Å	[1]
N-(4-methoxyphenyl)acetamide	C ₉ H ₁₁ NO ₂	Orthorhombic	Pbca	a = 9.1172(2) Å, b = 7.4950(2) Å, c = 24.6628(5) Å	[2]
2-chloro-N-(4-methoxyphenyl)acetamide	C ₉ H ₁₀ ClNO ₂	Monoclinic	P2 ₁ /c	a = 8.9488(4) Å, b = 13.0101(6) Å, c = 8.3241(4) Å, β = 107.012(2)°	[3]
2-[(4-Methylphenylminomethyl)methyl]-6-methoxyphenol Mn(II) Complex	C ₃₀ H ₃₀ Cl ₂ MnN ₂ O ₄	Monoclinic	P2 ₁ /c	a = 9.0111(18) Å, b = 11.222(2) Å, c = 28.130(6) Å, β = 92.29(3)°	[4]

Experimental Protocols

The determination of crystal structures is a meticulous process involving synthesis, crystallization, and X-ray diffraction analysis. Below are the methodologies employed for the compounds listed in the comparison table.

Synthesis and Crystallization

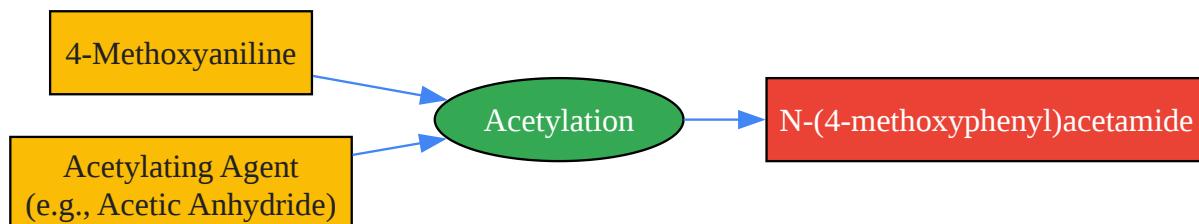
- 4-Methoxy-3-(trifluoromethyl)aniline: The synthesis of this compound is typically achieved through standard organic chemistry reactions involving the introduction of the trifluoromethyl and amino groups onto a methoxybenzene scaffold. Single crystals suitable for X-ray diffraction were grown from solution.[1]
- N-(4-methoxyphenyl)acetamide: This compound was synthesized by treating 4-methoxyaniline with an acetylating agent. Colorless crystals were obtained by recrystallization from ethanol.[3]
- 2-chloro-N-(4-methoxyphenyl)acetamide: The title compound was synthesized by reacting 4-methoxyaniline with 2-chloroacetyl chloride. Recrystallization from ethanol yielded colorless crystals.[3]
- 2-[(4-Methylphenylimino)methyl]-6-methoxyphenol Mn(II) Complex: The Schiff base ligand was prepared by the condensation of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) with p-toluidine. The manganese(II) complex was then synthesized by reacting the Schiff base with $\text{MnCl}_2 \cdot \text{nH}_2\text{O}$. Single crystals were obtained by slow evaporation of the mother liquor.[4]

X-ray Diffraction Analysis

For each of the compounds, single-crystal X-ray diffraction data was collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation). The structures were solved by direct methods and refined by full-matrix least-squares on F². Hydrogen atoms were typically placed in geometrically calculated positions and refined using a riding model.

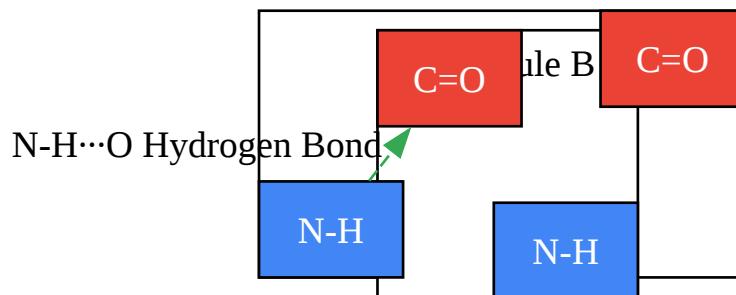
Visualizing Molecular Interactions and Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key relationships and workflows relevant to the crystal structure analysis of these aniline derivatives.

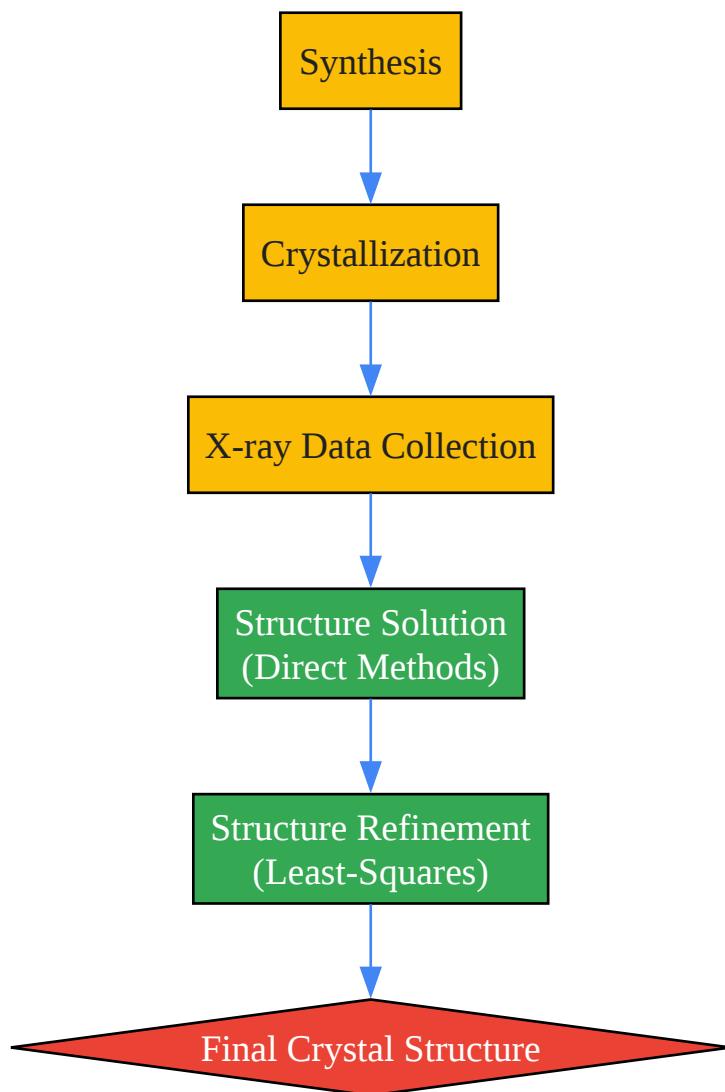


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Caption: Synthetic pathway for N-(4-methoxyphenyl)acetamide.

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Caption: Hydrogen bonding in acetamide derivatives.



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Caption: Workflow for crystal structure determination.

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